molecular formula C14H18O4 B12661381 Carbonic acid, 4-formylphenyl hexyl ester CAS No. 50262-58-3

Carbonic acid, 4-formylphenyl hexyl ester

Cat. No.: B12661381
CAS No.: 50262-58-3
M. Wt: 250.29 g/mol
InChI Key: QUZPBRHYLCSBOJ-UHFFFAOYSA-N
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Description

Carbonic acid, 4-formylphenyl hexyl ester is an organic compound with the molecular formula C14H18O4. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is characterized by the presence of a carbonic acid ester group attached to a 4-formylphenyl and a hexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-formylphenyl hexyl ester typically involves the esterification of 4-formylphenol with hexanol in the presence of a carbonic acid derivative. One common method is the reaction of 4-formylphenol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-formylphenyl hexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-formylphenol and hexanol in the presence of water and an acid or base catalyst.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 4-formylphenol and hexanol.

    Reduction: 4-hydroxyphenyl hexyl ester.

    Oxidation: 4-carboxyphenyl hexyl ester.

Scientific Research Applications

Carbonic acid, 4-formylphenyl hexyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of carbonic acid, 4-formylphenyl hexyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new compounds. The formyl group can also participate in various chemical reactions, such as reduction and oxidation, which can alter the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 4-formylphenyl methyl ester
  • Carbonic acid, 4-formylphenyl ethyl ester
  • Carbonic acid, 4-formylphenyl propyl ester

Uniqueness

Carbonic acid, 4-formylphenyl hexyl ester is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

50262-58-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(4-formylphenyl) hexyl carbonate

InChI

InChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3

InChI Key

QUZPBRHYLCSBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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